Methyl 2-methylisonicotinate

Catalog No.
S1513614
CAS No.
16830-24-3
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methylisonicotinate

CAS Number

16830-24-3

Product Name

Methyl 2-methylisonicotinate

IUPAC Name

methyl 2-methylpyridine-4-carboxylate

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h3-5H,1-2H3

InChI Key

HHUNWJWOJPWLNK-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)C(=O)OC

Canonical SMILES

CC1=NC=CC(=C1)C(=O)OC

Methyl 2-methylisonicotinate is a liquid pyridinecarboxylate derivative (melting point ~ -4 °C, boiling point ~ 225 °C) that serves as a critical electrophilic building block and intermediate in pharmaceutical synthesis. Characterized by an XLogP3 of approximately 1.0 and a pKa of 3.84, it exhibits excellent solubility in standard organic solvents such as dichloromethane and toluene, unlike its zwitterionic free-acid counterpart [1]. In industrial and laboratory procurement, this compound is primarily selected for its dual reactivity profile: the methyl ester allows for facile, mild-condition amidation or reduction, while the 2-methyl group provides a distinct steric environment and a site for further functionalization. It is widely utilized in the synthesis of matrix metalloproteinase (MMP) inhibitors, kinase inhibitors, and advanced ion channel blockers [2].

Substituting Methyl 2-methylisonicotinate with closely related analogs fundamentally disrupts established synthetic pathways and process yields. Replacing it with the unsubstituted methyl isonicotinate removes the critical 2-methyl handle required for downstream elaboration (e.g., lateral lithiation or oxidation) and significantly increases the ester's susceptibility to premature alkaline hydrolysis during base-mediated cross-coupling steps [1]. Conversely, substituting with the free 2-methylisonicotinic acid introduces severe solubility limitations in non-polar organic solvents, precluding homogeneous low-temperature reductions and requiring aggressive, yield-reducing activation reagents for amidation. Furthermore, utilizing the ethyl ester variant (ethyl 2-methylisonicotinate) drastically reduces the rate of direct aminolysis, forcing the use of elevated temperatures that can degrade sensitive intermediates [2]. Therefore, precise procurement of the methyl ester is mandatory for process reproducibility and optimal yield.

Enhanced Stability Against Alkaline Hydrolysis

During base-mediated synthetic steps (such as enolate alkylations or Suzuki couplings), the ester moiety must remain intact to ensure high yields. Quantitative kinetic studies demonstrate that Methyl 2-methylisonicotinate exhibits a base-catalyzed hydrolysis log rate constant (log k_OH) of -1.3, compared to -0.7 for the unsubstituted methyl isonicotinate[1]. This 0.6 log-unit difference indicates that the 2-methyl group provides significant steric and electronic shielding, reducing the hydrolysis rate by approximately a factor of 4.

Evidence DimensionBase-catalyzed hydrolysis log rate constant (log k_OH)
Target Compound Data-1.3 (Methyl 2-methylisonicotinate)
Comparator Or Baseline-0.7 (Methyl isonicotinate)
Quantified Difference~4-fold reduction in alkaline hydrolysis rate (0.6 log units)
ConditionsAqueous alkaline media, SPARC-calculated vs observed kinetic modeling

A lower hydrolysis rate provides a wider process window for base-mediated transformations, minimizing unwanted ester cleavage and improving overall synthetic yield.

Mild-Condition Amidation Reactivity

For the synthesis of pharmaceutical intermediates, such as MMP inhibitors, direct amidation of the ester is a preferred, atom-economical route. Methyl 2-methylisonicotinate undergoes efficient direct aminolysis when dissolved in methanolic ammonia (NH3/MeOH) at room temperature, achieving robust conversion to the corresponding amide within 6 hours [1]. In contrast, bulkier esters like ethyl 2-methylisonicotinate typically require elevated temperatures or prolonged reaction times to achieve comparable conversions, which can jeopardize the stability of complex molecules.

Evidence DimensionDirect aminolysis conditions and timeframe
Target Compound DataRoom temperature, 6 hours
Comparator Or BaselineEthyl 2-methylisonicotinate (requires elevated heat/time)
Quantified DifferenceElimination of thermal heating requirements for amidation
Conditions5M NH3 in MeOH, room temperature, nitrogen atmosphere

Enables energy-efficient, mild-condition amidation workflows, which is critical for scaling up temperature-sensitive pharmaceutical intermediates.

Organic Solvent Solubility and Physical State Advantage

The physical state and solubility profile of a precursor dictate its utility in modern organic synthesis. Methyl 2-methylisonicotinate is a liquid at room temperature (melting point ~ -4 °C) with an XLogP3 of 1.0, making it highly miscible in aprotic solvents like dichloromethane, toluene, and THF [1]. The baseline comparator, 2-methylisonicotinic acid, is a high-melting solid with zwitterionic properties that severely limit its solubility in these same solvents. This physical transformation from an insoluble acid to a highly soluble liquid ester is essential for continuous flow chemistry and homogeneous low-temperature reductions.

Evidence DimensionPhysical state and lipophilicity (XLogP3)
Target Compound DataLiquid (MP ~ -4 °C), XLogP3 = 1.0 (Highly organic soluble)
Comparator Or Baseline2-Methylisonicotinic acid (Solid, low organic solubility)
Quantified DifferencePhase shift to liquid and significant increase in lipophilicity
ConditionsStandard laboratory temperature and pressure (25 °C)

Liquid state and high organic solubility eliminate the need for polar aprotic solvents (like DMF or DMSO) during reduction or cross-coupling steps, simplifying downstream purification.

Regioselective Functionalization for Advanced Therapeutics

In the development of advanced neurological therapeutics, such as anthrone-based Kv7.2/7.3 channel blockers, the precursor must support specific structural elaboration. Methyl 2-methylisonicotinate provides a critical 2-methyl handle that can be selectively functionalized, whereas methyl isonicotinate lacks this site entirely. Research demonstrates that the ester moiety of Methyl 2-methylisonicotinate can be cleanly reduced to (2-methylpyridin-4-yl)methanol, preserving the 2-methyl group for subsequent structural integration into complex scaffolds [1].

Evidence DimensionAvailability of a functionalizable alkyl handle
Target Compound DataContains a reactive 2-methyl group
Comparator Or BaselineMethyl isonicotinate (lacks the 2-methyl group)
Quantified DifferenceEnables dual-site functionalization (C4 ester reduction + C2 methyl elaboration)
ConditionsReduction to (2-methylpyridin-4-yl)methanol for drug scaffold synthesis

Procuring the 2-methyl variant is an absolute requirement for accessing specific patented chemical spaces in neurological and oncological drug discovery.

Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

Due to its excellent reactivity in mild-condition room-temperature amidation, Methyl 2-methylisonicotinate is the premier starting material for generating 2-methylisonicotinamide derivatives used in targeted MMP inhibitor libraries [1].

Precursor for Anthrone-Based Ion Channel Blockers

The compound's dual functionality allows for the clean reduction of the ester to a hydroxymethyl group while preserving the 2-methyl handle, making it a critical building block for synthesizing neuroprotective Kv7.2/7.3 channel blockers[2].

Base-Mediated Cross-Coupling Workflows

Because it exhibits a ~4-fold reduction in alkaline hydrolysis rate compared to unsubstituted methyl isonicotinate, this compound is highly suited for multi-step syntheses involving basic conditions, such as Suzuki-Miyaura couplings or enolate alkylations, without suffering premature ester degradation[3].

Homogeneous Continuous Flow Synthesis

Its liquid state at room temperature and high solubility in aprotic solvents (DCM, toluene) make it an ideal, pumpable reagent for continuous flow reductions and esterifications, avoiding the line-clogging issues associated with the solid free-acid form [4].

XLogP3

1

Wikipedia

Methyl 2-methylisonicotinate

Dates

Last modified: 08-15-2023

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